(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid
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Overview
Description
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and piperidine.
Formation of Intermediate: The 3,5-dimethoxybenzyl chloride is reacted with piperidine under basic conditions to form the intermediate 3,5-dimethoxybenzylpiperidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 3-position of the piperidine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process may also include advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Properties
CAS No. |
87656-83-5 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-11-6-10(7-12(9-11)20-2)8-14-13(15(17)18)4-3-5-16-14/h6-7,9,13-14,16H,3-5,8H2,1-2H3,(H,17,18)/t13-,14+/m1/s1 |
InChI Key |
KORSFQWCVCHAOR-KGLIPLIRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@H]2[C@@H](CCCN2)C(=O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2C(CCCN2)C(=O)O)OC |
Origin of Product |
United States |
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